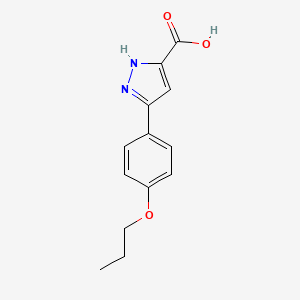

3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid

Description

3-(4-Propoxyphenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a propoxyphenyl substituent at position 3 and a carboxylic acid group at position 5 of the pyrazole ring.

Properties

IUPAC Name |

3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-7-18-10-5-3-9(4-6-10)11-8-12(13(16)17)15-14-11/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJPUMSNTUVGMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-propoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Anticancer Activity

Research indicates that pyrazole derivatives, including 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid, exhibit promising anticancer properties. A study focused on the structural optimization of pyrazole compounds showed that certain derivatives could inhibit the activity of carbonic anhydrases (CAs), which are implicated in cancer progression. The compound was evaluated for its effects on various human cancer cell lines, demonstrating significant antiproliferative effects, particularly against hormone-independent prostate cancer cells (PC-3) and neuroblastoma cells (SH-SY5Y) .

1.2. Inhibition of Phosphodiesterases

Another important application is in the inhibition of cyclic guanosine monophosphate phosphodiesterases (cGMP PDEs), particularly type 5 phosphodiesterases (PDE5). Compounds similar to 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid have been shown to possess inhibitory activity against these enzymes, which play a crucial role in regulating vascular tone and have implications in treating erectile dysfunction and pulmonary hypertension .

Materials Science

2.1. Luminescent Sensors

In materials science, polymers derived from pyrazole compounds have been developed as luminescent sensors for detecting metal ions such as Cu²⁺, Co²⁺, and Fe³⁺. For instance, a study synthesized four new polymers based on pyrazole derivatives that exhibited strong luminescence quenching in the presence of these metal ions. The detection limits and quenching constants were reported to be highly effective, making these materials suitable for environmental monitoring applications .

Environmental Applications

3.1. Heavy Metal Detection

The ability of pyrazole derivatives to act as sensors extends to environmental applications where they can detect heavy metals in aqueous solutions. The luminescent properties allow for real-time monitoring of pollutants, contributing to environmental safety and public health .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of pyrazole derivatives is critical for optimizing their efficacy in various applications. Studies have shown that modifications at specific positions on the pyrazole ring can significantly influence biological activity and selectivity towards target enzymes or receptors .

Comprehensive Data Table

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Significant growth inhibition in cancer cell lines |

| PDE5 Inhibitors | Effective in treating erectile dysfunction | |

| Materials Science | Luminescent Sensors | High sensitivity for detecting Cu²⁺, Co²⁺, Fe³⁺ |

| Environmental Sensing | Heavy Metal Detection | Real-time monitoring capabilities |

| Structure-Activity Relationship | Optimization Studies | Modifications enhance biological activity |

Case Studies

Case Study 1: Anticancer Activity Evaluation

A series of pyrazole derivatives were synthesized and tested for their anticancer properties against various human cancer cell lines. The study revealed that modifications to the 5-carboxylic acid group significantly enhanced potency against prostate cancer cells.

Case Study 2: Development of Luminescent Sensors

Researchers developed a polymer based on 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid that demonstrated excellent luminescent properties for detecting metal ions with high efficiency. The polymer's structure allowed it to form stable complexes with metal ions, leading to effective sensing applications.

Mechanism of Action

The mechanism of action of 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent at position 3 of the pyrazole ring significantly impacts electronic properties, solubility, and biological activity. Key analogues and their characteristics are summarized below:

Table 1: Structural and Functional Comparison of Pyrazole-5-carboxylic Acid Derivatives

Key Observations

Substituent Electronic Effects :

- Electron-withdrawing groups (e.g., Cl, F in ) increase the acidity of the carboxylic acid moiety, enhancing metal-coordination capabilities (relevant for MOFs) .

- Electron-donating groups (e.g., methyl in , propoxy in ) may improve lipophilicity, favoring membrane permeability in drug candidates.

Biological Activity :

- Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit anticancer activity, likely due to enhanced binding to hydrophobic enzyme pockets.

- Sulfonamide-containing analogues (e.g., ) show promise in targeting enzymes like carbonic anhydrases.

Materials Science Applications :

- Pyridinyl-substituted derivatives (e.g., ) form stable MOFs with transition metals, highlighting the role of the carboxylic acid group in metal coordination.

Synthetic Accessibility :

- Carboxylic acid derivatives are commonly synthesized via cyclization reactions (e.g., hydrazine with diketones ) or ester hydrolysis .

Biological Activity

3-(4-Propoxyphenyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid can be represented as follows:

This structure features a pyrazole ring substituted with a propoxyphenyl group and a carboxylic acid functional group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example, azopyrazoles have demonstrated a wide range of biological activities such as antibacterial and antifungal effects, which can be attributed to their ability to interact with microbial cell membranes and inhibit essential enzymes .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The carboxylic acid moiety in 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid may contribute to its ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. A study on related pyrazole compounds showed promising results in inhibiting COX-2 activity, suggesting potential therapeutic applications in inflammatory diseases .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been extensively studied. Compounds similar to 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid have shown cytotoxic effects against various cancer cell lines. For instance, certain pyrazole derivatives were found to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as COX enzymes and various kinases.

- Cell Membrane Interaction : Its hydrophobic propoxyphenyl group allows for interaction with lipid membranes, potentially disrupting microbial integrity.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in tumor cells, leading to programmed cell death.

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives:

- Antimicrobial Study : A study conducted on various pyrazole derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anti-inflammatory Research : In vivo experiments showed that certain pyrazole derivatives reduced edema in carrageenan-induced paw edema models, indicating their potential as anti-inflammatory agents .

- Cancer Cell Line Evaluation : Research involving human cancer cell lines revealed that specific pyrazole derivatives exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity against tumors .

Q & A

Q. What are the common synthetic routes for 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or via Vilsmeier-Haack formylation. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives were synthesized using ethyl acetoacetate, DMF-DMA, and phenylhydrazine under reflux, followed by hydrolysis . Reaction optimization (e.g., solvent polarity, temperature, and catalyst use) is critical: polar aprotic solvents like DMF improve cyclization efficiency, while acidic hydrolysis (e.g., HCl) enhances carboxyl group formation . Yield discrepancies (e.g., 60–85%) often arise from competing side reactions, such as incomplete cyclization or ester hydrolysis .

Q. Which spectroscopic and crystallographic methods are most reliable for structural characterization?

- X-ray crystallography resolves the planar pyrazole core and substituent orientations, with bond angles (e.g., N1–N2–C15 ≈ 105.1°) confirming sp² hybridization .

- FTIR identifies key functional groups: C=O stretches at ~1700 cm⁻¹ and N–H (pyrazole) at ~3200 cm⁻¹ .

- NMR (¹H/¹³C) distinguishes substituent environments; for example, the propoxyphenyl group shows distinct aromatic proton splitting (δ 7.2–7.8 ppm) and methine signals (δ 5.5 ppm) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported biological activity data?

Molecular docking (e.g., AutoDock Vina) and DFT calculations (B3LYP/6-31G*) predict binding affinities and electronic properties. For instance, the carboxylic acid group’s electron-withdrawing effect reduces pyrazole ring electron density, altering interactions with targets like cyclooxygenase-2 . Conflicting activity data (e.g., IC₅₀ variability in enzyme assays) may arise from protonation state differences in physiological vs. experimental pH; pKa calculations (MarvinSketch) can clarify this .

Q. What strategies address low solubility in pharmacological assays?

- Salt formation : Sodium or potassium salts improve aqueous solubility (e.g., carboxylate anion formation at pH > 7) .

- Co-solvents : DMSO (≤10%) or PEG-400 enhance solubility without denaturing proteins .

- Prodrug design : Esterification of the carboxylic acid group (e.g., ethyl ester) increases lipophilicity for cell permeability, followed by enzymatic hydrolysis in vivo .

Q. How do substituent modifications (e.g., propoxy vs. methoxy) impact metabolic stability?

- Propoxy groups extend half-life due to reduced CYP450-mediated oxidation compared to methoxy .

- In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic degradation. For example, 4-propoxy substitution reduces clearance by 40% compared to 4-methoxy analogs .

- Hammett constants (σ) predict electronic effects: electron-donating substituents (e.g., –OCH₂CH₂CH₃) stabilize the pyrazole ring against oxidative degradation .

Methodological Challenges

Q. What analytical techniques validate purity in complex matrices (e.g., biological fluids)?

- HPLC-DAD/MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) separate the compound from metabolites, with LOD ≈ 0.1 µg/mL .

- LC-HRMS : Accurate mass (<3 ppm error) confirms molecular identity (e.g., [M+H]⁺ = 287.0922 for C₁₄H₁₄N₂O₃) .

- Stability-indicating assays : Forced degradation (heat, light, pH extremes) identifies degradation products; e.g., decarboxylation under acidic conditions .

Q. How are crystallographic data used to resolve tautomeric ambiguity in the pyrazole ring?

X-ray diffraction unambiguously assigns tautomers by locating hydrogen positions. For example, the 1H-tautomer is confirmed via N–H bond lengths (~0.86 Å) and intramolecular hydrogen bonds (O–H⋯N, ~2.1 Å) . DFT geometry optimization (Gaussian 09) further validates tautomeric stability in silico .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding COX-2 inhibition potency?

- Assay variability : Cell-free vs. cell-based assays (e.g., COX-2 IC₅₀ = 0.5 µM in recombinant enzyme vs. 5 µM in macrophages) due to membrane permeability differences .

- Substituent stereoelectronic effects : Meta-substituents (e.g., 4-propoxy) enhance binding to COX-2’s hydrophobic pocket, whereas para-substituents reduce affinity .

Experimental Design Considerations

Q. What controls are essential in SAR studies of pyrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.